molecular formula C8H5Br2ClO B3255253 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone CAS No. 252561-82-3

2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone

Cat. No.: B3255253
CAS No.: 252561-82-3
M. Wt: 312.38 g/mol
InChI Key: VTZNOGGPTVZJGE-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone is an organic compound with the molecular formula C14H10Br2ClO. It is characterized by the presence of bromine and chlorine atoms on a phenyl ring, which is attached to an ethanone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Bromination of 4-Chloroacetophenone: One common method involves the bromination of 4-chloroacetophenone using bromine in the presence of a catalyst such as ferric bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.

  • Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 4-bromo-2-chlorobenzene with chloroacetyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction is performed under anhydrous conditions to avoid hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-bromo-1-(4-bromo-2-chlorophenyl)ethanol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used, often in acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) are used, typically in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanoic acid.

  • Reduction: 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanol.

  • Substitution: Various substituted phenyl bromides or chlorides.

Scientific Research Applications

2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and inhibition, as well as in the development of bioactive molecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone exerts its effects depends on the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context.

Comparison with Similar Compounds

  • 2-Bromo-1-(4-chlorophenyl)ethanone: Similar structure but lacks the second bromine atom.

  • 2-Bromo-1-(2-chlorophenyl)ethanone: Different position of the chlorine atom on the phenyl ring.

  • 2-Bromo-1-(4-bromophenyl)ethanone: Similar to the target compound but lacks the chlorine atom.

Uniqueness: 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This dual halogenation provides a distinct profile compared to similar compounds.

Properties

IUPAC Name

2-bromo-1-(4-bromo-2-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZNOGGPTVZJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(4-bromo-2-chlorophenyl)-1-ethanone (11.58 g, 50 mmol) in dioxane (12 ml) was added a solution of bromine (8.12 g, 51 mmol) in dioxane (46 ml), and the mixture was stirred for 3 hours. Then the volatile was evaporated in vacuo. The residue was used for next reaction without purification. (15.6 g, 99% yield).
Quantity
11.58 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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